Quinoxaline-6-carboxamide
Overview
Description
Quinoxaline-6-carboxamide is a compound with the IUPAC name 6-quinoxalinecarboxamide . It has a molecular weight of 173.17 and its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been reported . Various synthetic approaches have been highlighted in the literature, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound. It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of Quinoxaline-6-carboxamide is characterized by the presence of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Various reactions involving quinoxaline have been reported in the literature, including acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .Physical And Chemical Properties Analysis
Quinoxaline-6-carboxamide is a compound with a molecular weight of 173.17 . Its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .Scientific Research Applications
Antimycobacterial Activity
Quinoxaline derivatives have shown promising results as potential antimycobacterial agents. Studies have focused on synthesizing and evaluating the in vitro antimycobacterial activity against Mycobacterium tuberculosis. Notably, compounds with specific substitutions have been identified to provide an efficient approach for developing new anti-tuberculosis agents. These findings suggest the potential of quinoxaline derivatives in improving current chemotherapeutic treatments for tuberculosis (Moreno et al., 2003).
ATM Kinase Inhibition
Novel quinoline carboxamides have been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors exhibit significant potential in probing ATM inhibition in vivo, with efficacy observed in combination with DNA strand break-inducing agents in disease-relevant models. This highlights their role in advancing research on ATM kinase's involvement in cancer and genetic disorders (Degorce et al., 2016).
Immunomodulatory Activity
Quinoline-3-carboxamides have been identified to bind directly to human S100A9, a molecule involved in controlling autoimmune disease through interactions with proinflammatory mediators. The specific binding of these compounds to S100A9 explains their immunomodulatory activity, marking them as novel targets for the treatment of human autoimmune diseases (Björk et al., 2009).
CFTR Potentiation
Quinolinone-3-carboxamide derivatives have been identified as novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, leading to the approval of specific investigational drugs for treating cystic fibrosis patients with certain mutations. These findings underscore the therapeutic potential of quinoline carboxamides in treating cystic fibrosis (Hadida et al., 2014).
Anti-inflammatory Agents
Synthesis and evaluation of novel synthetic derivatives have shown significant anti-inflammatory activity, indicating their therapeutic potential in treating inflammation. These compounds' mechanisms involve inhibiting COX-2 and iNOS and downregulating the MAPK signal pathway, suggesting a promising direction for developing new anti-inflammatory drugs (Shen et al., 2019).
Safety And Hazards
Future Directions
Quinoxaline and its derivatives have received considerable attention as a core template in drug design due to their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinoxaline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQPLAZICCCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459749 | |
Record name | Quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-carboxamide | |
CAS RN |
457882-95-0 | |
Record name | Quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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